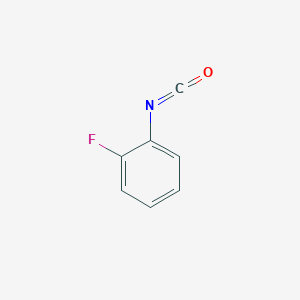

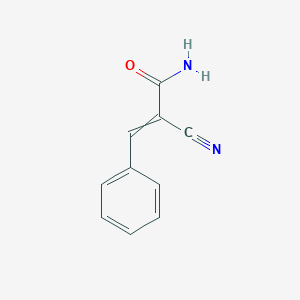

2-Cyano-3-phenylprop-2-enamide

描述

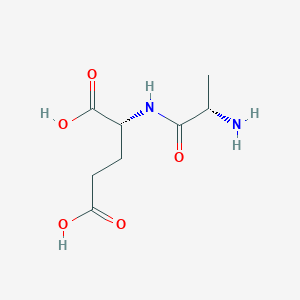

2-Cyano-3-phenylprop-2-enamide is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a cyano group and a phenyl group attached to an enamide moiety, which makes it a versatile intermediate for the synthesis of heterocyclic compounds and other organic materials.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported for the creation of oxazoles, which are structurally related to 2-Cyano-3-phenylprop-2-enamide . Additionally, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation reactions of related cyano compounds has been described, demonstrating the reactivity of the cyano group in such molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyano-3-phenylprop-2-enamide has been analyzed using various spectroscopic techniques. For example, the crystal structure analysis of a benzamide derivative has been performed using X-ray diffraction, which provides insights into the solid-state properties of these compounds . Moreover, the bond distances in related cyano compounds have been studied, indicating the occurrence of electronic polarization, which is relevant for understanding the electronic properties of 2-Cyano-3-phenylprop-2-enamide .

Chemical Reactions Analysis

The reactivity of the enamide moiety in 2-Cyano-3-phenylprop-2-enamide can be inferred from studies on similar structures. The reaction of 3-aryl-2-cyanoprop-2-enethioamides with bromonitromethane, for example, leads to oxidative dimerization, forming thiadiazoles . This suggests that the enamide group in 2-Cyano-3-phenylprop-2-enamide could also undergo various chemical transformations, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-3-phenylprop-2-enamide can be deduced from related compounds. The electronic properties of a similar molecule were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses are crucial for understanding the stability and electronic behavior of 2-Cyano-3-phenylprop-2-enamide. Additionally, the colorimetric sensing behavior of a benzamide derivative for fluoride anions indicates the potential of 2-Cyano-3-phenylprop-2-enamide in sensor applications .

科学研究应用

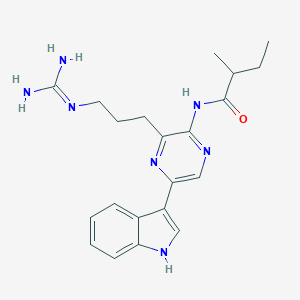

1. Analogues of Active Metabolites in Immunotherapy

2-Cyano-3-phenylprop-2-enamide and its analogs have been studied for their structural similarity to A77 1726, an active metabolite of the immunosuppressive drug leflunomide. These compounds, due to their planar conformation and potential for binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR), are significant in the context of immunotherapy (Ghosh, Zheng, & Uckun, 1999).

2. Potential in Anticonvulsant Therapy

Research has highlighted the presence of a cinnamamide (3-phenylprop-2-enamide) core in numerous pharmacologically active compounds, including those with anticonvulsant activity. Crystallographic studies of N-substituted cinnamamide derivatives indicate their potential in anticonvulsant therapy, influenced by the specific molecular structure and intermolecular interactions (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2017).

3. Anti-Inflammatory Applications

A series of N-arylcinnamanilides, which include derivatives of 2-Cyano-3-phenylprop-2-enamide, have shown significant anti-inflammatory potential. These compounds effectively attenuated lipopolysaccharide-induced NF-κB activation, demonstrating greater potency than cinnamic acid, and have been compared with the effectiveness of the drug prednisone (Hošek et al., 2019).

4. Exploration in Organic Synthesis

The compound and its derivatives have been explored in organic synthesis, particularly in reactions yielding various pyridine and cyclobutene products. These reactions are significant for developing new synthetic pathways and understanding the mechanistic aspects of organic transformations (O'callaghan, Mcmurry, Draper, & Champeil, 1999).

5. Antimalarial Activity

Some N-Phenyl-Substituted Cinnamanilides, which include derivatives of 2-Cyano-3-phenylprop-2-enamide, have been investigated for their antimalarial activity. These studies are crucial in the ongoing search for new therapeutic agents against malaria (Kos et al., 2022).

6. Corrosion Inhibition Studies

Acrylamide derivatives of 2-Cyano-3-phenylprop-2-enamide have been studied for their potential as corrosion inhibitors. This research is important in material science, particularly in protecting metals from corrosion (Abu-Rayyan et al., 2022).

安全和危害

The safety information for 2-Cyano-3-phenylprop-2-enamide indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

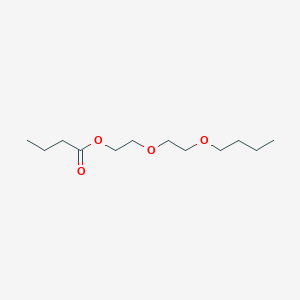

IUPAC Name |

2-cyano-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGACPGKMWWAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-phenylprop-2-enamide | |

CAS RN |

709-79-5 | |

| Record name | 2-Cyano-3-phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。